2-(Boc-aminomethyl)phenylacetic acid
Overview
Description
2-(Boc-aminomethyl)phenylacetic acid, with the chemical formula C14H19NO4, is a compound used primarily in organic synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the aminomethyl moiety of phenylacetic acid. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amino group is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)phenylacetic acid typically involves the protection of the amino group in 2-aminomethylphenylacetic acid using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum to obtain the final compound in solid form .
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-aminomethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form amide bonds with other amines.
Hydrolysis: The Boc group can be removed by treatment with acids such as trifluoroacetic acid (TFA), yielding the free amine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Hydrolysis: Aqueous acid solutions.
Major Products:
Free Amine: Obtained after deprotection of the Boc group.
Amide Derivatives: Formed through coupling reactions with other amines.
Scientific Research Applications
2-(Boc-aminomethyl)phenylacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: Used in the modification of biomolecules such as proteins and antibodies.
Medicine: Employed in the synthesis of drug molecules and as a linker in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)phenylacetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions or biological processes.
Comparison with Similar Compounds
- 2-(Boc-aminomethyl)benzoic acid
- Boc-2-methoxy-L-phenylalanine
- Boc-D-phenylalaninol
- cis-[4-(Boc-amino)cyclohexyl]acetic acid
Comparison: 2-(Boc-aminomethyl)phenylacetic acid is unique due to its specific structure, which includes a phenylacetic acid backbone with a Boc-protected aminomethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Compared to similar compounds, it offers a distinct combination of properties that make it particularly useful in peptide synthesis and biomolecule modification .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQRFCFBISLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373143 | |
Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-66-9 | |
Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Boc-aminomethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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